molecular formula C11H11NO B8548426 3,6-dimethyl-1H-indole-5-carbaldehyde

3,6-dimethyl-1H-indole-5-carbaldehyde

Cat. No.: B8548426
M. Wt: 173.21 g/mol
InChI Key: IIQJUCKIXSXIBD-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-indole-5-carbaldehyde is a high-purity chemical building block designed for advanced research and development. As a multi-substituted indole derivative, this compound features a reactive aldehyde functional group that allows for further synthetic modification, making it a versatile intermediate in medicinal chemistry and materials science. Indole-carbaldehyde scaffolds are frequently employed in the design and synthesis of potential therapeutic agents . Specifically, similar indole derivatives have been investigated as novel non-purine inhibitors of xanthine oxidase, a key target in the treatment of hyperuricemia and gout . The methyl substituents on the indole ring can influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, allowing researchers to fine-tune the properties of resulting molecules . This reagent is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3,6-dimethyl-1H-indole-5-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-7-3-11-10(4-9(7)6-13)8(2)5-12-11/h3-6,12H,1-2H3

InChI Key

IIQJUCKIXSXIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C=O)C(=CN2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3,6-dimethyl-1H-indole-5-carbaldehyde and related indole derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound C₁₁H₁₁NO -CH₃ (3,6), -CHO (5) 173.21 N/A High lipophilicity; potential for hydrogen bonding
5-Methyl-1H-indole-3-carbaldehyde C₁₀H₉NO -CH₃ (5), -CHO (3) 159.19 N/A Isomorphous crystal structure; N–H⋯O hydrogen bonding
6-Bromo-1H-indole-3-carbaldehyde C₉H₆BrNO -Br (6), -CHO (3) 240.06 194–195 Bromine enhances reactivity for cross-coupling; higher melting point
7-Chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole C₁₆H₁₆ClN₃ -Cl (7), imidazolyl (3) 285.77 122–123 Halogenated analog; lower melting point due to flexible pentyl chain
5-Methoxy-1H-indole-3-carbaldehyde C₁₀H₉NO₂ -OCH₃ (5), -CHO (3) 175.19 N/A Methoxy group increases electron density; alters UV/fluorescence properties
2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde C₁₄H₁₇NO -CH₃ (2,6), -CHO (3), -C₃H₇ (1) 215.30 N/A Propyl chain enhances solubility in non-polar solvents

Key Structural and Functional Differences:

Substituent Position and Reactivity: The carbaldehyde group at position 5 in this compound distinguishes it from most analogs, which typically feature the aldehyde at position 3 (e.g., 5-methyl-1H-indole-3-carbaldehyde) .

Physical Properties: Halogenated derivatives (e.g., 6-bromo-1H-indole-3-carbaldehyde) exhibit higher melting points (194–195°C) due to stronger intermolecular forces (e.g., halogen bonding) compared to methyl-substituted analogs . Methoxy-substituted compounds (e.g., 5-methoxy-1H-indole-3-carbaldehyde) show increased polarity, enhancing solubility in polar solvents like methanol or DMSO .

Biological and Synthetic Relevance :

  • Imidazolyl-substituted indoles (e.g., 7-chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole) are often explored for medicinal chemistry applications due to their affinity for biological targets, such as kinases or GPCRs .
  • Propyl-substituted derivatives (e.g., 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde) are tailored for improved lipid solubility, making them suitable for drug delivery systems .

Q & A

Q. What are the primary synthetic routes for 3,6-dimethyl-1H-indole-5-carbaldehyde, and how can regioselectivity be ensured during methylation?

  • Methodological Answer : Synthesis typically begins with indole-5-carbaldehyde derivatives. Methylation at the 3- and 6-positions requires selective alkylation agents like methyl iodide (MeI) or dimethyl sulfate, often under basic conditions (e.g., NaH or K₂CO₃). For regioselectivity, steric and electronic directing groups on the indole ring must be considered. For example, the 5-carbaldehyde group may deactivate certain positions, guiding methylation to the 3- and 6-sites. Intermediate characterization via 1H^1H-NMR can confirm substitution patterns before final purification by recrystallization (e.g., acetic acid/water mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: C₁₁H₁₁NO = 173.21 g/mol).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point : Compare experimental values (e.g., 193–198°C for analogous indole carbaldehydes) with literature .

Q. How can solubility challenges of this compound in common solvents be addressed during reaction design?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions like condensation or nucleophilic additions. For recrystallization, mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) improve yield. Sonication or heating (≤80°C) may be required for dissolution in less polar solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer : The electron-withdrawing carbaldehyde group increases susceptibility to nucleophilic attack but stabilizes the indole ring against electrophilic degradation. Under acidic conditions, protonation at the indole nitrogen may enhance solubility but risk aldehyde hydration. Computational studies (e.g., DFT) can model charge distribution and predict degradation pathways. Experimental validation via pH-dependent stability assays (HPLC monitoring over 24–72 hours) is recommended .

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles?

  • Methodological Answer : The aldehyde group enables condensation with amines (e.g., hydrazines for hydrazones) or thiols (e.g., thioureas for thiazolidinones). For example, reacting with 2-aminothiazol-4-one under reflux in acetic acid yields Schiff base derivatives with potential kinase inhibitory activity . X-ray crystallography (using SHELX software ) can resolve crystal structures of derivatives to validate binding motifs.

Q. What strategies resolve contradictions in reported synthetic yields for methylated indole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction scale, solvent purity, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). Comparative studies using microwave-assisted synthesis vs. traditional reflux may improve yields (>20% increase reported in analogous indole systems) .

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